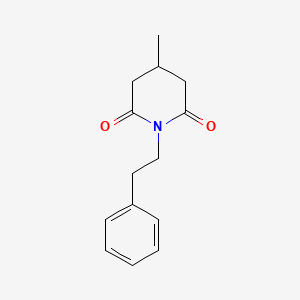
3-Methyl-N-phenethylglutarimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione is a synthetic organic compound belonging to the piperidinedione family. This compound is characterized by a piperidine ring substituted with a methyl group at the 4-position and a phenylethyl group at the 1-position. Piperidinediones are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-(2-phenylethyl)-2,6-piperidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2,6-dioxopiperidine with phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods: On an industrial scale, the production of 4-methyl-1-(2-phenylethyl)-2,6-piperidinedione may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogenation or alkylation can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 4-methyl-1-(2-phenylethyl)-2,6-piperidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2,6-piperidinedione: Lacks the phenylethyl group, resulting in different pharmacological properties.
1-Phenylethyl-2,6-piperidinedione: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
4-Methyl-1-(2-phenylethyl)-piperidine: Lacks the carbonyl groups, leading to different chemical and biological properties.
Uniqueness: 4-Methyl-1-(2-phenylethyl)-2,6-piperidinedione is unique due to the presence of both the methyl and phenylethyl groups, which contribute to its distinct chemical reactivity and potential pharmacological activities. The combination of these substituents enhances its versatility as an intermediate in organic synthesis and its potential as a bioactive compound.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
4-methyl-1-(2-phenylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-11-9-13(16)15(14(17)10-11)8-7-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
CEELKJZGSXIKRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N(C(=O)C1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


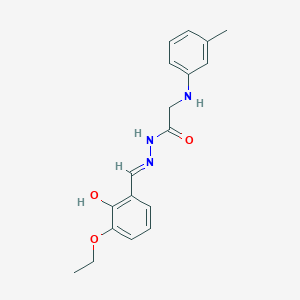
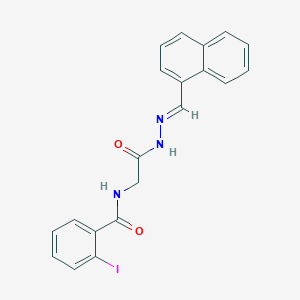
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
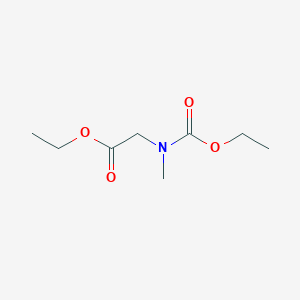
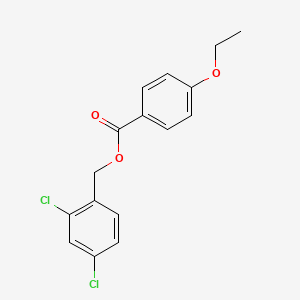

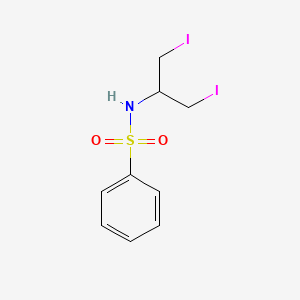
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
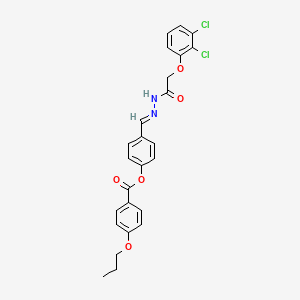

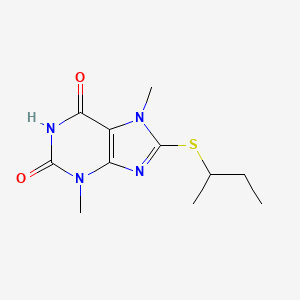
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
